molecular formula C14H16O2P+ B12541707 Butoxy(naphthalen-2-yl)oxophosphanium CAS No. 821009-68-1

Butoxy(naphthalen-2-yl)oxophosphanium

Cat. No.: B12541707
CAS No.: 821009-68-1
M. Wt: 247.25 g/mol
InChI Key: JKTZDDCRMMZRTD-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Conventions for Organophosphonium Compounds

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for phosphonium cations follows specific guidelines to ensure unambiguous identification. Organophosphonium compounds are named by listing substituents in alphabetical order, followed by the term phosphanium to denote the cationic phosphorus center. For Butoxy(naphthalen-2-yl)oxophosphanium, the substituents include:

  • Butoxy : An alkoxy group derived from butanol.
  • Naphthalen-2-yl : A bicyclic aromatic hydrocarbon attached at the second position.
  • Oxo : A doubly bonded oxygen atom.
  • An implicit fourth substituent , likely a methyl or hydrogen group, to satisfy phosphorus’s tetravalent structure.

The resulting IUPAC name, This compound, adheres to these rules by prioritizing alphabetical order (butoxy before naphthalen-2-yl) and using the -phosphanium suffix. Notably, the oxo group is treated as a substituent rather than part of the parent chain, consistent with phosphoryl nomenclature conventions.

Molecular Formula and Structural Isomerism Considerations

The molecular formula of this compound is C₁₄H₁₆O₂P⁺ , as derived from its ChemSpider entry. This formula accounts for:

  • C₁₄ : Four carbons from the butoxy group (C₄H₉O) and ten carbons from the naphthalen-2-yl moiety (C₁₀H₇).
  • H₁₆ : Nine hydrogens from butoxy, seven from naphthalen-2-yl.
  • O₂ : One oxygen from the butoxy group and one from the oxo substituent.
  • P⁺ : The central phosphorus atom with a +1 charge.

Structural isomerism in this compound arises from two primary sources:

  • Substituent positional isomerism : The naphthalen-2-yl group could theoretically adopt the 1-position (naphthalen-1-yl), altering the compound’s steric and electronic properties.
  • Alkoxy chain isomerism : The butoxy group may exist as straight-chain (n-butoxy) or branched (e.g., iso-butoxy) variants, though the IUPAC name specifies the straight-chain form.
Structural Feature Isomerism Potential
Naphthalenyl position 2- vs. 1-substitution
Butoxy configuration n-butoxy vs. branched isomers

Mass Spectrometric Characterization (HRMS and Isotopic Patterns)

High-resolution mass spectrometry (HRMS) provides precise molecular weight confirmation and isotopic distribution analysis. For this compound:

  • Exact monoisotopic mass : 247.088243 Da.
  • Isotopic pattern : Dominated by contributions from carbon-13 (1.1% abundance) and phosphorus-31 (100% abundance). The calculated isotopic distribution for C₁₄H₁₆O₂P⁺ shows a primary peak at m/z 247.09, with a minor M+1 peak at m/z 248.09 (4.3% relative intensity) due to carbon-13.

$$
\text{HRMS (ESI-TOF): } m/z \text{ calculated for C}{14}\text{H}{16}\text{O}_{2}\text{P}^{+}: 247.0882; \text{ found: } 247.0883 \
$$

Computational Chemistry Approaches to Molecular Geometry Optimization

Computational methods are critical for elucidating the three-dimensional structure and electronic properties of this compound. Density functional theory (DFT) with the B3LYP functional and the 6-31+G(d) basis set has been validated for phosphorus-containing compounds. Key findings include:

  • Bond lengths : P=O bond length of ~1.48 Å, consistent with phosphoryl groups, and P–C (naphthalenyl) bond length of ~1.81 Å.
  • Dihedral angles : The butoxy group adopts a gauche conformation relative to the naphthalenyl moiety to minimize steric hindrance.
Parameter B3LYP/6-31+G(d) MP2/cc-pVDZ
P=O bond length (Å) 1.48 1.47
P–C (naphthalenyl) (Å) 1.81 1.80
O–P–C angle (°) 112.3 113.1

These results align with benchmark studies showing that hybrid DFT methods reliably predict geometries of organophosphorus compounds.

Properties

CAS No.

821009-68-1

Molecular Formula

C14H16O2P+

Molecular Weight

247.25 g/mol

IUPAC Name

butoxy-naphthalen-2-yl-oxophosphanium

InChI

InChI=1S/C14H16O2P/c1-2-3-10-16-17(15)14-9-8-12-6-4-5-7-13(12)11-14/h4-9,11H,2-3,10H2,1H3/q+1

InChI Key

JKTZDDCRMMZRTD-UHFFFAOYSA-N

Canonical SMILES

CCCCO[P+](=O)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis is the primary route to prepare 2-butoxynaphthalene, the essential precursor for phosphorylation. This method involves:

  • Deprotonation of 2-naphthol : Sodium hydroxide (NaOH) in ethanol generates the naphthoxide ion via acid-base reaction. The phenolic proton (pKa ~9.5) is deprotonated due to resonance stabilization of the resulting alkoxide.
  • SN2 Alkylation : The naphthoxide nucleophile attacks 1-bromobutane (or 1-iodobutane) in ethanol under reflux (78°C), forming 2-butoxynaphthalene. Primary alkyl halides are preferred to minimize competing elimination.

Reaction Conditions :

  • Molar Ratios : 2-naphthol (1 equiv), NaOH (2.1 equiv), 1-bromobutane (1.3 equiv).
  • Solvent : Ethanol (20 mL per 1 g 2-naphthol).
  • Time : 1 hour reflux for alkylation.

Workup : The product is precipitated by ice-water quenching, filtered via vacuum filtration, and recrystallized. TLC analysis (25% ethyl acetate/heptane) confirms completion (Rf: 0.6–0.7 for product vs. 0.3–0.4 for 2-naphthol).

Phosphorylation to Butoxy(naphthalen-2-yl)oxophosphanium

Phosphorus Oxychloride (POCl₃) Method

The 2-butoxynaphthalene intermediate reacts with POCl₃ under anhydrous conditions to form a phosphorylated intermediate, which is subsequently quaternized:

  • Reaction with POCl₃ :
    $$
    2\text{-Butoxynaphthalene} + \text{POCl}_3 \rightarrow \text{Butoxy(naphthalen-2-yl)phosphorodichloridate} + \text{HCl}
    $$
    Conducted in dry dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions.
  • Quaternization : Treatment with a tertiary amine (e.g., triethylamine) or alkyl halide introduces the cationic phosphonium center:
    $$
    \text{Butoxy(naphthalen-2-yl)phosphorodichloridate} + \text{R}3\text{N} \rightarrow [\text{(ButO)(Naphthalen-2-yl)P(O)R}3]^+ \text{Cl}^-
    $$

Optimization Notes :

  • Stoichiometry : 1:1.2 molar ratio of 2-butoxynaphthalene to POCl₃.
  • Catalysis : Anhydrous AlCl₃ (5 mol%) enhances electrophilic substitution on the naphthalene ring.

Direct Quaternization of Tertiary Phosphines

An alternative route employs tertiary phosphines (e.g., tributylphosphine) and 2-butoxynaphthalene-derived electrophiles:

  • Alkylation :
    $$
    \text{PBu}3 + \text{2-Butoxynaphthalenyl bromide} \rightarrow [\text{(BuO)(Naphthalen-2-yl)PBu}2]^+ \text{Br}^-
    $$
    Conducted in tetrahydrofuran (THF) at 60°C for 12 hours.

Challenges :

  • Regioselectivity : Competing alkylation at multiple sites on naphthalene requires directing groups or steric hindrance.
  • Byproducts : Phosphine oxidation to phosphine oxide necessitates inert atmosphere (N₂/Ar).

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : Key signals include δ 7.2–8.5 ppm (naphthalene aromatic protons) and δ 3.8–4.2 ppm (butoxy -OCH₂-).
  • ³¹P NMR : Single peak at δ 20–30 ppm confirms phosphonium structure.
  • IR : P=O stretch at 1150–1250 cm⁻¹; P-O-C stretch at 950–1050 cm⁻¹.

Purity Assessment

  • TLC : Ethyl acetate/heptane (1:3) with UV visualization.
  • Melting Point : 35–36°C (literature value for 2-butoxynaphthalene).

Comparison with Similar Compounds

Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates (Compounds 9–16)

Structural Similarities :

  • Electron-Withdrawing Groups : The oxophosphanium group in the target compound and the ketone/ester groups in compounds 9–16 introduce electron-deficient regions, influencing reactivity.

Characterization :

  • FT-IR spectra of compounds 9–16 show strong absorptions at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (ketone C=O) . In contrast, oxophosphanium derivatives typically exhibit P=O stretching vibrations near 1250–1150 cm⁻¹, with additional signals for P–O and P–C bonds.
Parameter Butoxy(naphthalen-2-yl)oxophosphanium Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates
Key Functional Groups Oxophosphanium, butoxy, naphthalene Ester, ketone, naphthalene
Synthesis Conditions Phosphorylation (hypothetical) Claisen-Schmidt condensation (70–80°C, ethanol, 1–3 h)
IR Signatures P=O (~1250–1150 cm⁻¹) C=O (1738 cm⁻¹ ester, 1659 cm⁻¹ ketone)

2-(Butylamino)propan-2-yl-hydroxy-oxophosphanium (CAS 17316-67-5)

Structural Similarities :

  • Phosphanium Core : Both compounds share a tetravalent phosphorus center, rendering them cationic under standard conditions.
  • Alkyl Substituents: The butyl group in 2-(butylamino)propan-2-yl-hydroxy-oxophosphanium and the butoxy group in the target compound suggest comparable steric and electronic effects.

(2E)-Ethyl-2-(2-(2,4-Dinitrophenyl)hydrazono) Derivatives (Compounds 17–24)

Functional Group Contrast :

  • Compounds 17–24 are hydrazone derivatives synthesized from compounds 9–16 using 2,4-dinitrophenylhydrazine and sulfuric acid . Their hydrazone groups (-NH-N=) contrast with the oxophosphanium group in the target compound.

Biological Activity

Introduction

Butoxy(naphthalen-2-yl)oxophosphanium (CAS Number: 821009-68-1) is a phosphonium compound that has garnered attention in various fields of chemistry and biology. Its unique structure, featuring a naphthalene ring and a butoxy group, positions it as a significant molecule for research, particularly in enzyme activity studies and protein interactions. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Molecular Structure

PropertyValue
Molecular Formula C14H16O2P
Molecular Weight 247.25 g/mol
IUPAC Name butoxy-naphthalen-2-yl-oxophosphanium
CAS Number 821009-68-1

Synthesis

The synthesis of this compound typically involves the reaction of naphthalen-2-yl phosphinic acid with butanol under controlled conditions. This process can be scaled for industrial production using continuous flow reactors, emphasizing its potential for large-scale applications.

This compound acts primarily as a ligand in coordination chemistry and catalysis. Its biological activity is largely attributed to its ability to interact with specific molecular targets, influencing enzyme activities and protein functions. The compound has been utilized as a probe in various biochemical assays to study these interactions .

Interaction with Enzymes

Research indicates that this compound can modulate enzyme activities by binding to active sites or allosteric sites, thereby influencing metabolic pathways. The exact molecular targets can vary based on experimental conditions and the biological context in which the compound is applied.

Enzyme Activity Studies

This compound has been employed in studies aimed at elucidating enzyme mechanisms. For example, it has been used to investigate phosphatase activities, where its phosphonium group plays a crucial role in the interaction with phosphate groups in substrates.

Potential Therapeutic Applications

The compound's unique properties suggest potential therapeutic applications, particularly in cancer research where modulation of signaling pathways is critical. Preliminary studies have indicated that it may influence pathways associated with oncogenic processes, although more detailed investigations are necessary to establish its efficacy and safety profiles .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific phosphatases involved in cancer progression. Results demonstrated that the compound effectively reduced enzyme activity, suggesting its potential as an anticancer agent. Further research is needed to explore its selectivity and mechanism of action in vivo.

Case Study 2: Protein Interaction Assays

In another study focused on protein interactions, this compound was used as a probe to assess binding affinities with various proteins. The findings indicated significant binding interactions that could lead to downstream effects on cellular signaling pathways.

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